molecular formula C15H8ClN3O5 B11497128 3-(1,3-Benzodioxol-5-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole

3-(1,3-Benzodioxol-5-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B11497128
M. Wt: 345.69 g/mol
InChI Key: ZVCNESJSTAZVLI-UHFFFAOYSA-N
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Description

3-(2H-1,3-BENZODIOXOL-5-YL)-5-(4-CHLORO-3-NITROPHENYL)-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-5-(4-CHLORO-3-NITROPHENYL)-1,2,4-OXADIAZOLE typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Chloronitrophenyl Group: This step involves nitration of a chlorobenzene derivative.

    Formation of the Oxadiazole Ring: This is usually done through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include:

    Continuous Flow Synthesis: To ensure consistent quality and scalability.

    Catalytic Processes: To enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic medium.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2H-1,3-BENZODIOXOL-5-YL)-5-(4-CHLORO-3-NITROPHENYL)-1,2,4-OXADIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-5-(4-CHLORO-3-NITROPHENYL)-1,2,4-OXADIAZOLE depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing nitro group and the electron-donating benzodioxole moiety.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1,2,4-OXADIAZOLE: Lacks the chloro and nitro groups, leading to different reactivity and applications.

    3-(2H-1,3-BENZODIOXOL-5-YL)-5-(4-METHYL-3-NITROPHENYL)-1,2,4-OXADIAZOLE: The methyl group alters its physical and chemical properties.

Properties

Molecular Formula

C15H8ClN3O5

Molecular Weight

345.69 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H8ClN3O5/c16-10-3-1-9(5-11(10)19(20)21)15-17-14(18-24-15)8-2-4-12-13(6-8)23-7-22-12/h1-6H,7H2

InChI Key

ZVCNESJSTAZVLI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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